molecular formula C16H13Cl2N3OS2 B2737098 (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone CAS No. 897479-02-6

(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone

Cat. No.: B2737098
CAS No.: 897479-02-6
M. Wt: 398.32
InChI Key: XXTDXNBQRHDQRB-UHFFFAOYSA-N
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Description

(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone is a sophisticated small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a benzo[d]thiazole core linked to a chlorothiophene moiety via a piperazine-methanone bridge, a design feature common in compounds targeting the central nervous system . The piperazine ring is a privileged scaffold in pharmaceuticals, frequently employed to fine-tune critical properties like solubility and bioavailability, and to serve as a conformational scaffold for presenting pharmacophoric groups to biological targets . Similarly, the benzothiazole nucleus is a recognized pharmacophore with documented neuroprotective properties, making it a subject of investigation in neuroscience research . This specific molecular architecture suggests potential for diverse biological activity. Research on analogous compounds has demonstrated potent and selective inhibition of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), indicating value as a candidate for developing new anti-inflammatory and analgesic agents . Furthermore, closely related benzothiazol-2-yl-piperazine compounds have been designed and synthesized as novel inhibitors of neuronal nitric oxide synthase (nNOS), showcasing their application in exploring neuroprotective pathways for conditions such as Parkinson's Disease . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use, nor for administration to humans of any kind.

Properties

IUPAC Name

[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3OS2/c17-10-2-1-3-11-14(10)19-16(24-11)21-8-6-20(7-9-21)15(22)12-4-5-13(18)23-12/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTDXNBQRHDQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone typically involves multiple steps:

    Formation of Benzo[d]thiazole Derivative: The initial step involves the synthesis of the benzo[d]thiazole derivative through the reaction of 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions.

    Piperazine Coupling: The benzo[d]thiazole derivative is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazinyl benzo[d]thiazole intermediate.

    Thiophene Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine atoms in both the benzo[d]thiazole and thiophene rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-inflammatory agent and may have applications in the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity, while the thiophene ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

  • Chlorobenzo[d]thiazole vs. Fluorophenyl-thiazole Derivatives: Compounds 4 and 5 () replace the benzo[d]thiazole core with fluorophenyl-thiazole systems. These derivatives exhibit isostructural triclinic symmetry (P̄1) and planar molecular conformations, except for a perpendicular fluorophenyl group, which may influence binding interactions in therapeutic targets .
  • Thiophene vs. Triazole Substituents: The 5-chlorothiophene group in the target compound contrasts with triazole-containing analogs (e.g., ). Triazoles are known for hydrogen-bonding capabilities, while thiophenes contribute to π-π stacking interactions. This difference may alter binding affinities in biological targets .

Piperazine-Linked Methanone Derivatives

  • Substituent Effects on Piperazine :
    and describe compounds such as MK37 and compound 21 , which feature trifluoromethylphenyl or pyrazole substitutions on the piperazine ring. These substituents modulate electronic and steric properties, impacting solubility and target engagement. The target compound’s 4-chlorobenzo[d]thiazole group may offer a balance between bulk and reactivity compared to bulkier trifluoromethyl groups .

  • Methanone Bridge Variations: The methanone bridge in the target compound is structurally analogous to derivatives in and , where thiophen-2-yl or benzimidazole groups are linked to piperazine. For example, 11a and 11b () use benzimidazole instead of thiazole, which could enhance DNA intercalation properties in anticancer applications .

Comparative Data Table

Compound Core Structure Substituents Biological Activity Reference
Target Compound Benzo[d]thiazole + thiophene 4-Cl, 5-Cl Not reported (predicted) N/A
4 () Thiazole + triazole 4-Cl, 4-F Antimicrobial
MK37 () Piperazine + trifluoromethyl CF3-phenyl Not reported
11a () Benzimidazole + piperazine Phenyl Anticancer (predicted)
Compound 21 () Thiophene + piperazine Trifluoromethyl Structural data only

Biological Activity

The compound (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone is a synthetic organic molecule notable for its complex structure, which includes a piperazine ring, a chlorobenzo[d]thiazole moiety, and a thiophene group. This arrangement suggests potential for various biological activities, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C17H17ClN4OS\text{C}_{17}\text{H}_{17}\text{ClN}_{4}\text{OS}

This structure includes several functional groups that are commonly associated with bioactive compounds, such as:

  • Piperazine Ring : Known for its role in many pharmaceuticals, contributing to various biological activities.
  • Chlorobenzo[d]thiazole Moiety : Associated with antimicrobial and anticancer properties.
  • Thiophene Group : Often linked to anti-inflammatory and antitumor activities.

Biological Activity Overview

Research into the biological activity of compounds similar to This compound suggests potential for significant pharmacological properties. Computational studies indicate that compounds with similar structures may exhibit:

  • Antimicrobial Activity
  • Anti-inflammatory Effects
  • Anticancer Properties

The mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that:

  • The piperazine ring may interact with neurotransmitter receptors.
  • The chlorobenzo[d]thiazole moiety could engage in enzyme inhibition or receptor antagonism.

These interactions may lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique position of This compound within its class due to its specific combination of functional groups.

Compound NameStructureNotable Activity
4-(Piperazin-1-yl)benzoic acidStructureAntidepressant
2-(Chlorobenzothiazol)phenolStructureAntimicrobial
Isoxazole derivativesStructureAnti-inflammatory

Conclusion and Future Directions

Given the promising structural characteristics and preliminary findings regarding similar compounds, further research is warranted to explore the specific biological activities of This compound . Future studies should focus on:

  • In vitro and In vivo Testing : To validate the biological activity and therapeutic potential.
  • Mechanistic Studies : To elucidate the pathways through which this compound exerts its effects.
  • Modification and Optimization : To enhance efficacy and reduce toxicity.

This compound holds potential as a lead candidate in drug development targeting various diseases, particularly those involving neurodegeneration and cancer.

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